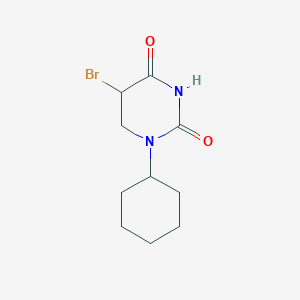
5-Bromo-1-cyclohexyl-1,3-diazinane-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-1-cyclohexyl-1,3-diazinane-2,4-dione is a heterocyclic compound that belongs to the class of diazinanes. Diazinanes are nitrogen-containing heterocycles with a saturated four-carbon, two-nitrogen ring structure . This compound is characterized by the presence of a bromine atom at the 5th position and a cyclohexyl group attached to the nitrogen atom at the 1st position.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-cyclohexyl-1,3-diazinane-2,4-dione can be achieved through various synthetic routes. One common method involves the bromination of 1-cyclohexyl-1,3-diazinane-2,4-dione using bromine or N-bromosuccinimide (NBS) as the brominating agent . The reaction is typically carried out in an organic solvent such as dichloromethane or chloroform under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using continuous flow reactors to ensure efficient and consistent production. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reagent flow rates is essential for optimizing yield and purity.
化学反応の分析
Types of Reactions
5-Bromo-1-cyclohexyl-1,3-diazinane-2,4-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form dehalogenated products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, thiourea, and sodium alkoxide. These reactions are typically carried out in polar solvents such as ethanol or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include various substituted diazinanes depending on the nucleophile used.
Oxidation Reactions: Products include oxides and hydroxylated derivatives.
Reduction Reactions: Products include dehalogenated diazinanes and cyclohexyl derivatives.
科学的研究の応用
5-Bromo-1-cyclohexyl-1,3-diazinane-2,4-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.
Industry: Utilized in the synthesis of specialty chemicals and materials, including polymers and dyes.
作用機序
The mechanism of action of 5-Bromo-1-cyclohexyl-1,3-diazinane-2,4-dione involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and the diazinane ring structure play crucial roles in its binding affinity and specificity . The compound may inhibit enzyme activity or modulate receptor function through covalent or non-covalent interactions, leading to various biological effects.
類似化合物との比較
Similar Compounds
Uniqueness
5-Bromo-1-cyclohexyl-1,3-diazinane-2,4-dione is unique due to the presence of both a bromine atom and a cyclohexyl group, which confer distinct chemical and biological properties. The bromine atom enhances its reactivity in substitution reactions, while the cyclohexyl group increases its hydrophobicity and potential for membrane permeability .
特性
CAS番号 |
883-41-0 |
|---|---|
分子式 |
C10H15BrN2O2 |
分子量 |
275.14 g/mol |
IUPAC名 |
5-bromo-1-cyclohexyl-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C10H15BrN2O2/c11-8-6-13(10(15)12-9(8)14)7-4-2-1-3-5-7/h7-8H,1-6H2,(H,12,14,15) |
InChIキー |
GNDZUNCANDKNSA-UHFFFAOYSA-N |
正規SMILES |
C1CCC(CC1)N2CC(C(=O)NC2=O)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


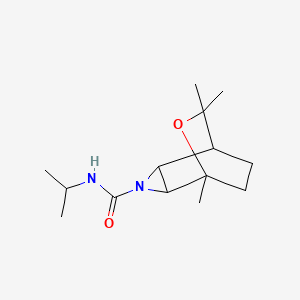



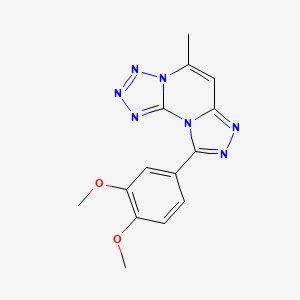
![10-[2-(4-Oxatetracyclo[6.2.1.02,7.03,5]undecan-10-yloxy)ethoxy]-4-oxatetracyclo[6.2.1.02,7.03,5]undecane](/img/structure/B12808545.png)

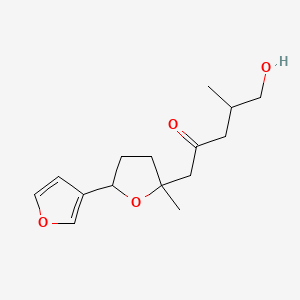
![Methyl 6-methyl-4-oxo-6,7,8,9-tetrahydro-4h-pyrido[1,2-a]pyrimidine-3-carboxylate](/img/structure/B12808567.png)

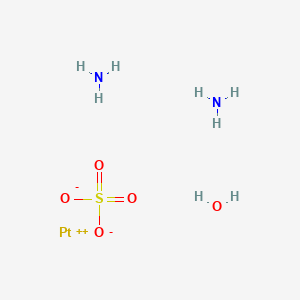
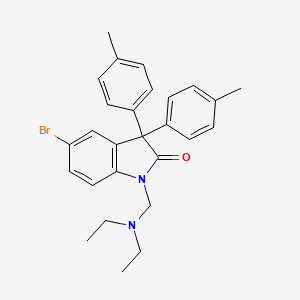
![N-(6-methyl-1,3,8-triazatricyclo[7.4.0.02,7]trideca-2,4,6,8,10,12-hexaen-5-yl)hydroxylamine](/img/structure/B12808589.png)

